molecular formula C10H11FO B14835865 3-(Cyclopropylmethyl)-2-fluorophenol

3-(Cyclopropylmethyl)-2-fluorophenol

Cat. No.: B14835865
M. Wt: 166.19 g/mol
InChI Key: FZBKXSXUPJOLBB-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-2-fluorophenol is a fluorinated phenolic compound characterized by a cyclopropylmethyl substituent at the 3-position and a fluorine atom at the 2-position of the aromatic ring. Its molecular formula is C₁₀H₁₁FO, derived from the phenol backbone (C₆H₅OH) modified with a cyclopropylmethyl group (-CH₂-C₃H₅) and fluorine. This compound is of interest in medicinal and materials chemistry due to the unique properties imparted by its substituents.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

3-(cyclopropylmethyl)-2-fluorophenol

InChI

InChI=1S/C10H11FO/c11-10-8(6-7-4-5-7)2-1-3-9(10)12/h1-3,7,12H,4-6H2

InChI Key

FZBKXSXUPJOLBB-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=C(C(=CC=C2)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the palladium-catalyzed cross-coupling reaction of aryl bromides or triflates with cyclopropylmagnesium bromide in the presence of zinc bromide . This reaction produces cyclopropyl-substituted arenes in good yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale palladium-catalyzed cross-coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The use of continuous flow reactors can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The cyclopropylmethyl group can be reduced to a cyclopropylmethyl alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of cyclopropylmethyl-quinone derivatives.

    Reduction: Formation of cyclopropylmethyl alcohols.

    Substitution: Formation of various substituted phenol derivatives.

Scientific Research Applications

3-(Cyclopropylmethyl)-2-fluorophenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological macromolecules, while the cyclopropylmethyl group can enhance the compound’s lipophilicity and membrane permeability. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

  • This compound Substituents: Cyclopropylmethyl (3-position), fluorine (2-position). Electronic Effects: Fluorine withdraws electrons, increasing phenol acidity. The cyclopropylmethyl group may donate electrons slightly via hyperconjugation but primarily contributes steric bulk. Acidity: Expected pKa ~8–9 (fluorophenols typically 1–2 units lower than phenol).
  • Cyclopropyl (2-chloro-6-fluorophenyl)methanol () Substituents: Cyclopropyl (attached to methanol), chlorine (2-position), fluorine (6-position). Electronic Effects: Chlorine (electron-withdrawing) and fluorine further polarize the ring. The methanol group (-CH₂OH) introduces hydrogen-bonding capacity. Reactivity: Likely less acidic than phenolic analogs due to the alcohol group.
  • 2-n-Butoxy-4-fluorobenzoyl chloride () Substituents: n-Butoxy (2-position), fluorine (4-position), acyl chloride. Electronic Effects: The alkoxy group donates electrons, while the acyl chloride is highly electrophilic. Reactivity: Acyl chloride enables nucleophilic substitution, contrasting with the phenolic OH in the target compound.

Steric and Stability Considerations

  • Cyclopropyl vs. Linear Alkyl Groups :
    The cyclopropylmethyl group in the target compound imposes greater steric hindrance and ring strain compared to linear chains (e.g., n-butoxy in 2-n-butoxy-4-fluorobenzoyl chloride). This may reduce rotational freedom and influence binding in biological systems.

  • Thiophenol Derivatives (e.g., 4-Fluoro-2-[(1-homopiperidino)methyl]thiophenol, ): Thiophenols are more acidic (pKa ~6–7) than fluorophenols due to sulfur’s polarizability. The homopiperidino group introduces basicity, contrasting with the neutral cyclopropylmethyl group.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Key Substituents Acidity (pKa) Notable Reactivity
This compound C₁₀H₁₁FO Cyclopropylmethyl, F ~8–9 Phenolic OH, steric hindrance
Cyclopropyl (2-chloro-6-fluorophenyl)methanol C₁₀H₁₀ClFO Cyclopropyl, Cl, F, CH₂OH ~10–12 Alcohol oxidation
2-n-Butoxy-4-fluorobenzoyl chloride C₁₁H₁₂ClFO₂ n-Butoxy, F, COCl N/A Acyl chloride substitution
4-Fluoro-2-[(1-homopiperidino)methyl]thiophenol C₁₃H₁₆FNS Homopiperidino, F, SH ~6–7 Thiol disulfide formation

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